2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a bromothiophene moiety, a piperidine ring, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process would also need to be scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The bromothiophene moiety can participate in π-π interactions, while the piperidine ring can engage in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide: Similar structure with a pyrazole and thiazole moiety.
5-Bromo-2-thiophenecarboxaldehyde: Contains the bromothiophene moiety.
Uniqueness
2-[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butyl-2,3-dihydropyridazin-3-one is unique due to its combination of a bromothiophene moiety, a piperidine ring, and a pyridazinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[1-(5-bromothiophene-2-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2S/c1-18(2,3)14-5-7-16(23)22(20-14)12-8-10-21(11-9-12)17(24)13-4-6-15(19)25-13/h4-7,12H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKKUNIBZUGJCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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